Cas no 19790-96-6 (3-(4-Pyridinyl)-5-isoxazolamine)

3-(4-Pyridinyl)-5-isoxazolamine is a heterocyclic compound featuring both pyridine and isoxazole functional groups, offering versatile reactivity for pharmaceutical and agrochemical applications. Its structural framework enables interactions with biological targets, making it valuable in medicinal chemistry for drug discovery and development. The pyridine moiety enhances binding affinity, while the isoxazole ring contributes to metabolic stability and selectivity. This compound serves as a key intermediate in synthesizing bioactive molecules, particularly in the design of kinase inhibitors and antimicrobial agents. Its well-defined chemical properties and synthetic adaptability make it a reliable building block for researchers seeking to explore structure-activity relationships in therapeutic and agricultural chemistry.
3-(4-Pyridinyl)-5-isoxazolamine structure
19790-96-6 structure
商品名:3-(4-Pyridinyl)-5-isoxazolamine
CAS番号:19790-96-6
MF:C8H7N3O
メガワット:161.16068
MDL:MFCD07787187
CID:123770
PubChem ID:12717854

3-(4-Pyridinyl)-5-isoxazolamine 化学的及び物理的性質

名前と識別子

    • 3-(Pyridin-4-yl)isoxazol-5-amine
    • 3-(4-pyridinyl)-5-Isoxazolamine
    • 3-pyridin-4-yl-1,2-oxazol-5-amine
    • 3-Pyridin-4-yl-isoxazol-5-ylamine
    • 5-Isoxazolamine,3-(4-pyridinyl)
    • 5-Isoxazolamine,3-(4-pyridinyl)-
    • 3-(4-pyridinyl)-5-isoxazolamine(SALTDATA: FREE)
    • 3-(4-pyridyl)-5-isoxazoleamine
    • 3-(pyridin-4-yl)-1,2-oxazol-5-amine
    • 5-Amino-3-(4-pyridyl)-isoxazol
    • 5-amino-3-(4-pyridyl)-isoxazole
    • 5-Amino-3-< 4-pyridyl> -isoxazol
    • AC1Q51K0
    • Ambcb4042602
    • CTK8H4699
    • STL243526
    • SureCN2686660
    • [3-(Pyridin-4-yl)isoxazol-5-yl]amine
    • 5-Amino-3-(4-pyridyl)isoxazole
    • 5-Isoxazolamine,3-(4-pyridinyl)-(9CI)
    • CS-0157393
    • VS-10080
    • EN300-63889
    • D94587
    • SCHEMBL2686660
    • AKOS009304857
    • FT-0757615
    • BXJIHGSHLZBSFO-UHFFFAOYSA-N
    • 19790-96-6
    • MFCD07787187
    • Z381219862
    • 5-Isoxazolamine, 3-(4-pyridinyl)-
    • DTXSID80507906
    • BBL030855
    • DB-065951
    • 3-(4-Pyridinyl)-5-isoxazolamine
    • MDL: MFCD07787187
    • インチ: InChI=1S/C8H7N3O/c9-8-5-7(11-12-8)6-1-3-10-4-2-6/h1-5H,9H2
    • InChIKey: BXJIHGSHLZBSFO-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=CN=C1)C2=NOC(=C2)N

計算された属性

  • せいみつぶんしりょう: 161.05901
  • どういたいしつりょう: 161.058911855g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 147
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 64.9Ų

じっけんとくせい

  • 密度みつど: 1.276
  • ふってん: 398.7±32.0 °C at 760 mmHg
  • フラッシュポイント: 194.9±25.1 °C
  • PSA: 64.94
  • じょうきあつ: 0.0±0.9 mmHg at 25°C

3-(4-Pyridinyl)-5-isoxazolamine セキュリティ情報

3-(4-Pyridinyl)-5-isoxazolamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-63889-1.0g
3-(pyridin-4-yl)-1,2-oxazol-5-amine
19790-96-6 95.0%
1.0g
$173.0 2025-02-20
Enamine
EN300-63889-2.5g
3-(pyridin-4-yl)-1,2-oxazol-5-amine
19790-96-6 95.0%
2.5g
$306.0 2025-02-20
Chemenu
CM176246-10g
3-(pyridin-4-yl)isoxazol-5-amine
19790-96-6 95%
10g
$374 2021-08-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P42650-5g
3-(Pyridin-4-yl)isoxazol-5-amine
19790-96-6 98%
5g
¥1145.0 2024-07-19
Enamine
EN300-63889-5.0g
3-(pyridin-4-yl)-1,2-oxazol-5-amine
19790-96-6 95.0%
5.0g
$525.0 2025-02-20
Enamine
EN300-63889-0.25g
3-(pyridin-4-yl)-1,2-oxazol-5-amine
19790-96-6 95.0%
0.25g
$86.0 2025-02-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P42650-1g
3-(Pyridin-4-yl)isoxazol-5-amine
19790-96-6 98%
1g
¥230.0 2024-07-19
eNovation Chemicals LLC
Y1199682-5g
3-(Pyridin-4-yl)isoxazol-5-amine
19790-96-6 95%
5g
$400 2024-07-23
TRC
B525693-100mg
3-(4-Pyridinyl)-5-isoxazolamine
19790-96-6
100mg
$ 65.00 2022-06-07
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD102224-5g
3-(Pyridin-4-yl)isoxazol-5-amine
19790-96-6 98%
5g
¥2058.0 2022-03-01

3-(4-Pyridinyl)-5-isoxazolamine 関連文献

3-(4-Pyridinyl)-5-isoxazolamineに関する追加情報

3-(4-Pyridinyl)-5-isoxazolamine: A Comprehensive Overview of CAS No. 19790-96-6

3-(4-Pyridinyl)-5-isoxazolamine, also known by its CAS number 19790-96-6, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of isoxazoles, which are heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and potential therapeutic applications of 3-(4-Pyridinyl)-5-isoxazolamine.

Chemical Structure and Properties

The molecular formula of 3-(4-Pyridinyl)-5-isoxazolamine is C9H10N4O, with a molecular weight of approximately 182.19 g/mol. The compound features a pyridine ring fused to an isoxazole ring, which is further substituted with an amino group at the 5-position. This unique structural arrangement confers specific chemical and physical properties to the molecule. For instance, the presence of the pyridine ring imparts basicity to the compound, while the isoxazole ring contributes to its stability and reactivity.

The solubility of 3-(4-Pyridinyl)-5-isoxazolamine in various solvents is an important consideration for its use in both laboratory and industrial settings. It exhibits moderate solubility in water and good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solubility properties make it suitable for a wide range of applications, including formulation development and in vitro studies.

Synthesis Methods

The synthesis of 3-(4-Pyridinyl)-5-isoxazolamine has been extensively studied in the literature. One common method involves the reaction of 4-cyanopyridine with hydroxylamine under acidic conditions to form the corresponding oxime, followed by cyclization with an appropriate coupling agent such as acetic anhydride or triethyl orthoformate. This two-step process yields high purity 3-(4-Pyridinyl)-5-isoxazolamine with good yields.

Another approach involves the reaction of 4-pyridinecarbaldehyde with hydroxylamine to form the oxime intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). This method has been reported to provide excellent yields and purity levels, making it a preferred choice for large-scale synthesis.

Biological Activities

The biological activities of 3-(4-Pyridinyl)-5-isoxazolamine have been extensively investigated due to its potential therapeutic applications. One of the most notable activities is its anti-inflammatory effect. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in both in vitro and in vivo models. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 3-(4-Pyridinyl)-5-isoxazolamine has also been found to exhibit analgesic effects. Preclinical studies have demonstrated that it can reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain. The mechanism underlying these effects is thought to involve modulation of nociceptive pathways in the central nervous system.

Potential Therapeutic Applications

The diverse biological activities of 3-(4-Pyridinyl)-5-isoxazolamine have led to its exploration as a potential therapeutic agent for various diseases. In the context of cancer research, this compound has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells and inhibit tumor growth. Preclinical studies have demonstrated its efficacy against several types of cancer cells, including breast cancer, lung cancer, and colon cancer.

In neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, 3-(4-Pyridinyl)-5-isoxazolamine has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. These findings suggest that it may have potential as a neuroprotective agent for the treatment of these debilitating conditions.

Current Research Trends

The ongoing research on 3-(4-Pyridinyl)-5-isoxazolamine is focused on optimizing its pharmacological properties and exploring new therapeutic applications. One area of interest is the development of prodrugs that can enhance its bioavailability and reduce side effects. For example, researchers are investigating ester prodrugs that can be metabolized in vivo to release active 3-(4-Pyridinyl)-5-isoxazolamine at the target site.

Another area of active research is the use of nanotechnology to improve drug delivery systems for 3-(4-Pyridinyl)-5-isoxazolamine. Nanoparticle formulations have shown promise in enhancing drug stability, prolonging drug release, and improving targeting efficiency. These advancements could potentially lead to more effective treatments with fewer side effects.

Conclusion

In conclusion, 3-(4-Pyridinyl)-5-isoxazolamine (CAS No. 19790-96-6) is a versatile compound with a wide range of biological activities that make it a valuable candidate for various therapeutic applications. Its anti-inflammatory, analgesic, anticancer, and neuroprotective properties have been well-documented in preclinical studies, paving the way for further clinical development. Ongoing research efforts aimed at optimizing its pharmacological properties and exploring new delivery systems hold great promise for advancing its therapeutic potential.

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